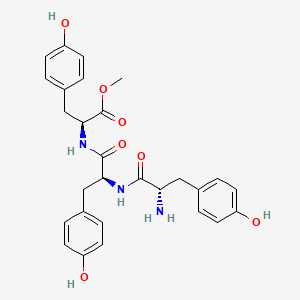

H-Tyr-tyr-tyr-ome

Description

Significance of Tyrosine Residues in Peptide Chemistry and Biology

The amino acid tyrosine is distinguished by its phenolic side chain, which imparts several crucial properties to peptides and proteins. This functional group can participate in hydrogen bonding and aromatic stacking interactions, influencing the three-dimensional structure of peptides. Furthermore, the hydroxyl group of tyrosine is a key site for post-translational modifications, such as phosphorylation, which is a fundamental mechanism for regulating protein function in biological systems.

The phenolic side chain of tyrosine can also undergo oxidation to form dityrosine (B1219331) cross-links. This process is observed in various natural structural proteins, contributing to their mechanical stability. nih.gov This oxidative potential is also leveraged in materials science for the development of hydrogels with controlled physical properties. nih.gov The unique fluorescence of dityrosine is also utilized as a biomarker for oxidative stress and aging. nih.gov

In the context of bio-inspired materials, tyrosine-rich peptides are explored for their ability to facilitate charge transport. The phenolic groups can act as proton and electron transfer mediators, a property that has been harnessed in the development of hybrid materials for energy applications. nih.gov

Overview of Oligopeptide Research Frameworks

The study of oligopeptides like H-Tyr-Tyr-Tyr-OMe falls within a broader research framework that encompasses their synthesis, structural characterization, and application. chinesechemsoc.orgresearchgate.net Oligopeptides, typically comprising 2 to 20 amino acids, are small enough for precise chemical synthesis and modification, yet complex enough to form defined secondary structures and engage in specific molecular interactions. chinesechemsoc.org

A significant area of oligopeptide research is their self-assembly into well-defined nanostructures, such as fibers and hydrogels. chinesechemsoc.org This process is driven by non-covalent interactions, including hydrogen bonds and hydrophobic effects, and can be influenced by the peptide sequence and environmental conditions. chinesechemsoc.org These self-assembled materials have potential applications in drug delivery, biosensing, and tissue engineering. chinesechemsoc.org

Another facet of oligopeptide research involves their use as therapeutic agents or as targeting moieties for drug delivery systems. researchgate.net For instance, specific oligopeptide sequences can be designed to bind to particular biological targets, such as cell surface receptors or bone minerals. researchgate.net The relatively small size of oligopeptides often allows for easier synthesis and potentially lower immunogenicity compared to larger protein-based drugs. researchgate.net

Structural Basis and Nomenclature of this compound

The nomenclature "this compound" precisely describes the chemical structure of the molecule. "H" at the N-terminus indicates a free amino group. "Tyr-Tyr-Tyr" represents the sequence of three L-tyrosine amino acid residues linked by peptide bonds. The "OMe" at the C-terminus signifies that the carboxyl group of the final tyrosine residue is esterified with a methyl group.

The systematic IUPAC name for this compound is (S)-methyl 2-((S)-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoate. guidechem.com This detailed name reflects the stereochemistry at the alpha-carbon of each amino acid, which is in the (S)-configuration, the natural form for amino acids in proteins.

The table below summarizes the key identifiers and molecular properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 53566-70-4 guidechem.com |

| Molecular Formula | C28H31N3O7 guidechem.com |

| Molecular Weight | 521.56 g/mol guidechem.com |

| Synonyms | H-Tyr-Tyr-Tyr Methyl ester, L-Tyrosine, L-tyrosyl-L-tyrosyl-, methyl ester guidechem.com |

This tripeptide serves as a valuable tool in various research contexts, from fundamental studies of peptide structure and function to the development of novel biomaterials and therapeutic agents. nih.govguidechem.com Its well-defined structure, stemming from the repetition of the functional amino acid tyrosine, makes it a subject of continued scientific inquiry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O7/c1-38-28(37)25(16-19-6-12-22(34)13-7-19)31-27(36)24(15-18-4-10-21(33)11-5-18)30-26(35)23(29)14-17-2-8-20(32)9-3-17/h2-13,23-25,32-34H,14-16,29H2,1H3,(H,30,35)(H,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCUYXDJYCOPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407340 | |

| Record name | Tyr-Tyr-Tyr Methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53566-70-4 | |

| Record name | Tyr-Tyr-Tyr Methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of H Tyr Tyr Tyr Ome and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for Tyrosine Tripeptides

Solid-Phase Peptide Synthesis (SPPS) represents the most efficient and widely used method for preparing peptides like H-Tyr-Tyr-Tyr-OMe. This technique involves assembling the peptide chain on an insoluble polymeric support, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing.

Fmoc-Strategy Approaches in this compound Synthesis

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the predominant approach in modern SPPS due to its use of mild, base-labile conditions for N-terminal deprotection. The synthesis of this compound using this strategy involves a repetitive cycle of deprotection and coupling.

The process typically begins with a C-terminal tyrosine attached to a resin. Since the final product is a methyl ester, the synthesis can be planned in a way that the ester is formed after cleavage from the resin, or a special resin is used that allows the peptide to be cleaved with the C-terminal ester intact. For instance, a 2-chlorotrityl chloride resin can be loaded with Fmoc-Tyr-OMe.

The synthetic cycle proceeds as follows:

N-terminal Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This exposes a free amino group for the next coupling step.

Coupling: The next amino acid, Fmoc-Tyr(tBu)-OH, is activated and coupled. The phenolic hydroxyl group of the tyrosine side chain is protected with an acid-labile tert-butyl (tBu) group to prevent undesired side reactions. Activation is achieved using coupling reagents such as HBTU or HATU, which facilitate the formation of the peptide bond.

This two-step cycle is repeated to add the subsequent tyrosine residues. After the assembly of the tripeptide is complete, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the solid support, and the tBu side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (B1312306) (TIS) to protect the acid-sensitive tyrosine residues.

Boc-Strategy Approaches in this compound Synthesis

The Boc (tert-butyloxycarbonyl) strategy is an alternative, more traditional method for SPPS. This approach utilizes an acid-labile Boc group for N-terminal protection and typically employs stronger acids for the final cleavage step.

In the synthesis of this compound via the Boc strategy, the first amino acid, Boc-Tyr(2-BrZ)-OH, is attached to a resin like the Merrifield resin. The tyrosine side chain is protected with a group stable to the Boc-deprotection conditions, such as the 2-bromobenzyloxycarbonyl (2-BrZ) group.

The synthetic cycle involves:

N-terminal Deprotection: The Boc group is removed with a moderate acid, such as 25-50% TFA in dichloromethane (B109758) (DCM).

Neutralization: The resulting protonated amine is neutralized with a hindered base like diisopropylethylamine (DIPEA).

Coupling: The subsequent activated Boc-Tyr(2-BrZ)-OH is coupled to the free amino group.

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), in a specialized apparatus. The C-terminal methyl ester is typically formed in a separate step after cleavage and purification of the peptide acid.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | Acid-labile (e.g., tBu) | HF-labile (e.g., 2-BrZ) |

| Deprotection Reagent | 20% Piperidine in DMF | 25-50% TFA in DCM |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Fluoride (HF) |

| Key Advantage | Milder overall conditions | Lower risk of certain side reactions |

Combinatorial Synthesis Techniques for this compound Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of this compound analogues. These libraries are invaluable for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the effect of amino acid substitutions on the peptide's function.

Two primary methods are used:

Split-and-Mix Synthesis: This technique allows for the creation of vast "one-bead, one-compound" libraries. The solid support resin is divided into portions, a different amino acid is coupled to each, and then all portions are recombined. By repeating this process, a diverse library of peptides is generated.

Parallel Synthesis: In this approach, different peptides are synthesized in separate, spatially addressed locations, such as the wells of a microplate. This method is more suited for creating smaller, focused libraries where the identity and location of each unique peptide are known throughout the synthesis. For example, a library could be designed where each tyrosine in this compound is individually replaced by other natural or unnatural amino acids to assess the importance of each position.

Protecting Group Chemistry in this compound Synthesis

The judicious use of protecting groups is fundamental to a successful peptide synthesis, preventing unwanted reactions at the various functional groups present in the amino acids.

Role of N-Terminal Protecting Groups (e.g., Boc, Fmoc, Cbz)

The N-terminal protecting group serves to block the reactivity of the α-amino group of an amino acid, allowing its carboxyl group to be selectively coupled to the N-terminus of the growing peptide chain. The choice of this group dictates the entire synthetic strategy.

Fmoc: Stable to acid but removed by a weak base (piperidine), making it orthogonal to acid-labile side-chain protecting groups. This is the basis of the most common SPPS strategy.

Boc: Stable to base but removed by moderate acid (TFA). Its use requires that side-chain protecting groups be stable to TFA and removable by a stronger acid like HF.

Cbz (Z): The carboxybenzyl group is stable to both weak base and moderate acid, making it useful in specific applications. It is typically removed by strong acid or catalytic hydrogenolysis.

| Protecting Group | Chemical Name | Key Feature |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Base-labile |

| Boc | tert-butyloxycarbonyl | Acid-labile |

| Cbz | Carboxybenzyl | Removable by hydrogenolysis |

Post-Synthetic Chemical Modification and Derivatization of Tyrosine Tripeptides

Post-synthetic modification allows for the diversification and functionalization of a synthesized peptide backbone. sci-hub.se Tyrosine is a particularly attractive target for such modifications due to its unique phenolic side chain, which can undergo specific chemical reactions, and its relatively low abundance on the surface of most proteins, making it a target for site-selective chemistry. papyrusbio.comjst.go.jpacs.org For a peptide like this compound, these modifications can introduce new functionalities, probes, or therapeutic agents.

Site-Selective Modification of Tyrosine Residues

Achieving site-selectivity on a homo-oligomer like a tyrosine tripeptide presents a significant challenge. However, selectivity can often be realized by exploiting subtle differences in the chemical environment and solvent accessibility of each residue. acs.orgnih.govresearchgate.net Several methods have been developed to modify the phenolic ring of tyrosine. papyrusbio.comjst.go.jp

Enzymatic and Catalyst-Mediated Reactions: Peroxidases like horseradish peroxidase (HRP), laccases, or catalysts like hemin (B1673052) can be used to generate radical species that selectively modify the most surface-exposed tyrosine residues. jst.go.jpnih.govwalshmedicalmedia.com Similarly, photoredox catalysis using agents like lumiflavin (B1675435) can induce oxidative coupling at a single tyrosine site, even in the presence of multiple tyrosines, by targeting the most accessible residue. researchgate.net

Diazonium Coupling: The reaction of tyrosine with diazonium salts to form stable azo-adducts is a well-established method. nih.govresearchgate.net This reaction proceeds rapidly at slightly basic pH and can be used to attach a wide variety of functional groups. nih.gov

Triazolinedione Chemistry: Phenyl-triazolinedione (PTAD) and its derivatives react rapidly with tyrosine via a "click-like" mechanism. jst.go.jpnih.govcreative-biolabs.com This method is highly efficient and has been used for various conjugation applications. creative-biolabs.com

Mannich-type Reactions: A three-component reaction involving an aniline, an aldehyde, and the tyrosine phenol (B47542) ring can form a stable carbon-carbon bond, allowing for the concurrent addition of two functional groups. nih.gov

Sulfur-Fluoride Exchange (SuFEx): This click chemistry reaction can be used to label tyrosine residues and is noted for being largely unaffected by water or oxygen. papyrusbio.comnih.gov

Achieving single-site modification in this compound without orthogonal protection would depend on the peptide adopting a conformation where one tyrosine is significantly more reactive or accessible than the other two. researchgate.net

Table 2: Selected Methods for Site-Selective Tyrosine Modification

| Method | Reagent/Catalyst | Key Features |

| Peroxidase-Catalyzed Oxidation | Horseradish Peroxidase (HRP), H₂O₂ jst.go.jpnih.gov | Modifies surface-exposed residues; enzyme-driven selectivity. nih.govwalshmedicalmedia.com |

| Photoredox Catalysis | Lumiflavin, Blue Light researchgate.net | Achieves high site-selectivity based on residue accessibility; introduces bioorthogonal handles. researchgate.net |

| Diazonium Coupling | Aryl diazonium salts jst.go.jpnih.gov | Forms stable azo-dyes; compatible with bioorthogonal click chemistry. researchgate.net |

| Tyrosine-Click Reaction | Phenyl-triazolinedione (PTAD) derivatives nih.govcreative-biolabs.com | Fast and efficient "click-like" reaction; no antibody engineering required for native proteins. creative-biolabs.com |

| Mannich-type Reaction | Aniline, Aldehyde nih.gov | Forms a C-C bond; allows for dual functionalization. nih.gov |

Conjugation Strategies for Enhanced Bioactivity

Conjugation involves attaching molecules to the peptide to improve its properties or confer new functions. The chemical reactions described for site-selective modification are the tools used to achieve this conjugation. researchgate.net

Improving Pharmacokinetics: A common strategy to enhance the stability and bioavailability of peptide drugs is conjugation with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. nih.gov This can be achieved by reacting a PEG-diazonium reagent with a tyrosine residue. nih.gov

Therapeutic Applications: In the field of oncology, the principles of tyrosine modification are applied to create antibody-drug conjugates (ADCs). walshmedicalmedia.com By attaching a highly cytotoxic drug to a tyrosine residue on a tumor-targeting antibody, a potent therapeutic with improved specificity can be created. walshmedicalmedia.com

Diagnostic and Imaging Agents: Fluorescent dyes and radiolabels can be conjugated to tyrosine residues. walshmedicalmedia.comnih.gov This allows the peptide to be used as a probe in diagnostic assays or for in vivo imaging techniques like Positron Emission Tomography (PET) to track its distribution. walshmedicalmedia.com

Modulating Biological Interactions: Post-translational modifications like O-sulfation are critical for the biological activity of many peptide hormones. sigmaaldrich.com The synthesis of sulfotyrosine-containing peptides, which can be accomplished by incorporating a fluorosulfated tyrosine followed by transformation, is a key strategy to produce peptides with regulated protein-protein interaction capabilities. researchgate.netnih.gov

Stereoisomeric Analogue Synthesis and Implications

The synthesis of stereoisomeric analogues of this compound, where one or more L-tyrosine residues are replaced with their D-enantiomers, is readily achievable using standard Fmoc-SPPS. This is accomplished by simply substituting the standard Fmoc-L-Tyr(tBu)-OH building block with Fmoc-D-Tyr(tBu)-OH at the desired position(s) in the synthesis sequence.

The implications of altering the stereochemistry are profound:

Conformational Changes: The introduction of a D-amino acid into an L-peptide chain drastically alters the local and global conformation. It disrupts typical secondary structures like α-helices and β-sheets, leading to different three-dimensional arrangements. This change in shape directly impacts how the peptide interacts with its biological targets.

Receptor Binding and Activity: Since biological receptors are chiral, they often exhibit high stereoselectivity. An L-peptide may bind with high affinity, while its D-isomer analogue may show significantly reduced or completely different binding. For example, studies on opioid peptides have shown that substituting L-amino acids with D-amino acids can differentiate opioid receptor preference and activity. jst.go.jp

Enzymatic Stability: A major advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation. Proteases, which are chiral enzymes, are highly specific for L-amino acid peptide bonds. Peptides containing D-amino acids are not easily recognized or cleaved by these enzymes, leading to a much longer half-life in biological systems.

Therefore, the synthesis of stereoisomeric analogues of this compound is a powerful strategy in medicinal chemistry to modulate bioactivity, receptor selectivity, and metabolic stability.

Advanced Spectroscopic and Analytical Characterization of H Tyr Tyr Tyr Ome and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the conformation of peptides in both solution and solid states. ripublication.compnas.org It provides detailed information about the spatial arrangement of atoms and the dynamic processes that these molecules undergo. ripublication.com

Solution-State NMR for Peptide Conformation

In solution, peptides often exist as an ensemble of interconverting conformations. Solution-state NMR techniques can characterize these dynamic structures and identify preferred conformations. rsc.org Key parameters derived from ¹H NMR spectra, such as chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) data, provide critical restraints for molecular modeling. ripublication.comnih.gov

For instance, the temperature dependence of amide proton chemical shifts can reveal the presence of intramolecular hydrogen bonds, which are crucial for stabilizing folded structures. ripublication.comnih.gov Studies on cyclic beta-casomorphin (B10794742) analogues have demonstrated the use of ¹H NMR to identify different conformers in solution, including those with cis and trans peptide bonds, and to determine the presence of intramolecular hydrogen bonds. nih.gov The analysis of NOEs, particularly through Rotating-frame Overhauser Effect Spectroscopy (ROESY), can establish proximity between specific residues, further defining the peptide's three-dimensional fold. nih.gov

Theoretical calculations combined with experimental NMR data can provide a detailed picture of the conformational behavior of tyrosine-containing peptides. For example, studies on phenylalanine and tyrosine methyl esters have shown that their conformational preferences are governed by a balance of steric and hyperconjugative interactions. ebi.ac.uk

| NMR Parameter | Information Gained |

| Chemical Shifts (δ) | Local electronic environment, secondary structure. ripublication.comnih.gov |

| Coupling Constants (J) | Dihedral angles, bond connectivity. ripublication.com |

| Nuclear Overhauser Effect (NOE) | Internuclear distances, spatial proximity of protons. nih.gov |

| Temperature Coefficients | Presence of intramolecular hydrogen bonds. ripublication.comnih.gov |

Solid-State NMR for Membrane-Bound Peptide Dynamics

Solid-state NMR (ssNMR) is indispensable for studying peptides in environments that mimic biological membranes, a context where many peptides exert their function. researchgate.netnih.gov Unlike solution NMR, ssNMR can provide detailed structural and dynamic information for molecules in a more rigid, ordered state, such as when bound to lipid bilayers. scirp.orgscirp.org

By selectively labeling peptides with isotopes like ²H, ¹³C, and ¹⁵N, ssNMR can probe the orientation, conformation, and dynamics of the peptide within the membrane. researchgate.netscirp.org For instance, ²H ssNMR can reveal the dynamics of amino acid side chains, while ¹⁵N ssNMR provides information on the backbone structure and its orientation relative to the membrane normal. scirp.orgscirp.org

Studies on membrane-active peptides have shown that ssNMR can characterize the peptide's tilt angle within the bilayer and monitor motional averaging. researchgate.net The choice of isotope labeling scheme is critical; side-chain labels are sensitive to motional averaging, which can provide insights into the peptide's whole-body fluctuations, whereas backbone ¹⁵N labels can yield more accurate helix tilt angles. researchgate.net Furthermore, ³¹P ssNMR of the lipid headgroups can be used to assess the degree of membrane perturbation caused by the peptide. scirp.orgmdpi.com

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is a cornerstone technique for the analysis of peptides, offering high sensitivity and accuracy in determining molecular weight and sequence. mtoz-biolabs.com

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, enabling the confident determination of a peptide's elemental composition. rsc.org This is crucial for verifying the identity of a synthesized peptide like H-Tyr-Tyr-Tyr-OMe and for identifying any modifications or impurities. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with high-resolution mass analyzers such as time-of-flight (TOF) or Orbitrap instruments. creative-proteomics.com For example, the molecular identity of derivatives like H-Tyr(SO₂F)-OMe-¹⁸F has been confirmed using high-resolution ESI-MS.

Tandem Mass Spectrometry for Sequence Verification

Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing. creative-proteomics.com In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are mass-analyzed. mtoz-biolabs.comcreative-proteomics.com The fragmentation pattern, typically producing b- and y-type ions from cleavage along the peptide backbone, allows for the deduction of the amino acid sequence. nih.govbioinfor.com

This technique is not only used for de novo sequencing but also for confirming the sequence of known peptides and for identifying the precise location of post-translational modifications, such as phosphorylation on tyrosine residues. nih.govnih.gov The ability to distinguish between potential modification sites within a peptide makes MS/MS an invaluable tool for detailed structural characterization. mtoz-biolabs.comnih.gov

| MS Technique | Primary Application | Information Obtained |

| High-Resolution MS (HRMS) | Molecular Formula Determination | Accurate mass-to-charge ratio, elemental composition. rsc.org |

| Tandem MS (MS/MS) | Peptide Sequencing | Amino acid sequence, identification of post-translational modifications. creative-proteomics.comnih.gov |

Crystallographic Analyses of Tyrosine-Containing Peptides

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their crystalline state. ripublication.com While challenges exist in crystallizing peptides, the resulting structures offer unparalleled detail about molecular conformation and intermolecular interactions. scirp.org

Studies on tyrosine-modified diphenylalanine analogues have revealed how subtle changes in sequence can dramatically alter self-assembly behavior. researchgate.net For example, while Boc-Phe-Phe-OMe forms fibrils, its tyrosine-containing counterparts, Boc-Phe-Tyr-OMe, Boc-Tyr-Phe-OMe, and Boc-Tyr-Tyr-OMe, self-assemble into microspheres. researchgate.net X-ray crystallography showed that the tyrosine-modified peptides adopt a parallel β-sheet aggregation and cyclic packing, in contrast to the inverse γ-turn structure of the diphenylalanine peptide. researchgate.net

Crystallographic studies of phosphotyrosine-containing peptides in complex with protein domains, such as the SH2 domain of v-src, have been instrumental in understanding molecular recognition. nih.gov These studies reveal the specific hydrogen-bonding and amino-aromatic interactions that govern the binding of the phosphotyrosine moiety. nih.gov

| Peptide Analogue | Self-Assembly Structure | Solid-State Conformation | Reference |

| Boc-Phe-Phe-OMe | Twisted Fibrils | Inverse γ-turn | researchgate.net |

| Boc-Phe-Tyr-OMe | Microspheres | Parallel β-sheet | researchgate.net |

| Boc-Tyr-Phe-OMe | Microspheres | Parallel β-sheet | researchgate.net |

| Boc-Tyr-Tyr-OMe | Microspheres | Parallel β-sheet | researchgate.net |

X-ray Crystallography of this compound Analogues

X-ray crystallography provides high-resolution, three-dimensional structural information, which is fundamental to understanding the self-assembly and interaction of peptides. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of its analogues offers significant insights.

Studies on tyrosine-modified diphenylalanine analogues, such as Boc-Phe-Tyr-OMe, Boc-Tyr-Phe-OMe, and Boc-Tyr-Tyr-OMe, show that these peptides self-assemble into microspheres rather than the fibrillar structures seen in their unmodified counterparts. researchgate.net X-ray crystallography reveals that these tyrosine-containing analogues tend to form parallel β-sheet aggregations and exhibit cyclic packing in their higher-order assemblies. researchgate.net This is in contrast to the inverse γ-turn structure adopted by the parent diphenylalanine peptide. researchgate.net

Furthermore, research into tripeptides designed to form nanotubular structures highlights the critical role of terminal tyrosine residues. Acyclic tripeptides with tyrosine at both the N- and C-termini can self-assemble into nanotubes with an average internal diameter of 5 Å, a process driven by intermolecular hydrogen bonds involving the phenolic -OH groups of the tyrosine side chains. reading.ac.uk Single-crystal X-ray diffraction studies demonstrate that substituting even one of the terminal tyrosine residues disrupts the formation of these nanotubular structures, underscoring the specific structural requirements for such self-assembly. reading.ac.uk In complexes with the SH2 domain of the v-src oncogene product, phosphotyrosyl peptides bind to a central antiparallel β-sheet, where specific recognition of phosphotyrosine is mediated by hydrogen bonding and amino-aromatic interactions. nih.gov

Neutron Protein Crystallography for Hydrogen Bonding Analysis

Neutron protein crystallography is a uniquely powerful technique for directly visualizing hydrogen (H) and deuterium (B1214612) (D) atoms, providing unparalleled detail on hydrogen bonding, protonation states, and water coordination within biomolecules. pnas.orgoup.com Unlike X-rays, neutrons scatter effectively from H/D atoms, allowing for the precise determination of their positions. pnas.org

This technique has been instrumental in analyzing hydrogen-bonding networks involving tyrosine residues. For instance, in human carbonic anhydrase II (HCA II), neutron crystallography revealed that a key active-site residue, Tyr7, was deprotonated at pH 10, indicating a perturbed pKa compared to free tyrosine. pnas.org Further studies at different pH values showed that other tyrosine residues (Tyr40, Tyr114, Tyr128, and Tyr191) maintained their hydrogen-bonding interactions, while residues like Tyr51, Tyr88, and Tyr194 underwent subtle changes to maintain H-bonding networks. pnas.orgpnas.org

A comparative study of L-tyrosine and L-tyrosine hydrochloride using neutron diffraction precisely located all hydrogen atoms, confirming that tyrosine exists as a zwitterion in its pure form, while both its amino and carboxyl groups are protonated in the hydrochloride salt. aip.org Both structures feature a three-dimensional network of hydrogen bonds, with the primary conformational difference being the orientation between the main chain and the side chain. aip.org The ability to determine the protonation states of residues and the geometry of hydrogen bonds is crucial for understanding enzyme mechanisms and the stability of peptide structures. oup.com

Electrochemical Characterization of Tyrosine Redox Properties

The phenolic side chain of tyrosine is redox-active, and its oxidation is a key process in many biological functions. Electrochemical methods are essential for characterizing the thermodynamic and kinetic properties of this process. It is challenging to directly measure the reduction potentials of amino-acid radicals within proteins, making model systems and specialized techniques invaluable. nih.gov

Fast-Scan Cyclic Voltammetry (FSCV) in Tyrosine Oxidation Studies

Fast-scan cyclic voltammetry (FSCV) is a powerful technique for studying the redox properties of electroactive molecules like tyrosine, particularly because it can outpace the electrode fouling that plagues slower methods. acs.orgacs.orgpittcon.org By applying rapid potential sweeps (e.g., 100 V/s or faster), FSCV can capture well-defined voltammograms on a millisecond timescale before byproducts can accumulate on the electrode surface. nih.govresearchgate.net

Studies using FSCV on carbon-fiber microelectrodes show that tyrosine oxidation exhibits a distinct anodic peak, indicating an irreversible redox process. acs.orgacs.org This process is modeled as a single-proton and single-electron transfer reaction involving both diffusing and surface-adsorbed species. acs.orgacs.org The oxidation potential and electron transfer rates are sensitive to the local chemical environment. acs.org When tyrosine is incorporated into small peptides, its redox properties are influenced by its position relative to the N- or C-terminus and the hydrophobicity of adjacent residues. acs.orgpittcon.org This demonstrates that the peptide backbone and neighboring amino acids can modulate the electrochemical behavior of the tyrosine residue. acs.org

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are highly sensitive electrochemical techniques that are well-suited for studying the redox behavior of tyrosine and its peptides. pnas.org These methods offer improved sensitivity and lower background current compared to standard cyclic voltammetry, enabling the detection of low concentrations and the study of complex systems. biointerfaceresearch.comtandfonline.com

In a de novo designed protein containing a single tyrosine (α3Y), DPV and SWV generated well-defined, reversible voltammograms at alkaline pH. pnas.org This allowed for the determination of the formal potential of the Y32-O•/Y32-OH redox couple, which was found to be 918 ± 2 mV versus the normal hydrogen electrode at pH 8.4. pnas.org At acidic pH, the voltammograms were quasireversible, yielding a formal potential of 1,070 ± 1 mV at pH 5.52. pnas.org The ability to obtain such reversible voltammograms indicates a significant stabilization of the tyrosine radical by the structured protein environment. pnas.org

Various studies have employed DPV and SWV with modified electrodes to enhance the sensitivity and selectivity of tyrosine detection. For instance, a poly(riboflavin) modified carbon nanotube paste electrode showed a linear response for tyrosine determination via DPV. biointerfaceresearch.com Similarly, SWV has been used with modified carbon paste electrodes for the simultaneous detection of tyrosine and other analytes, achieving low detection limits. nih.govrsc.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a primary tool for investigating the secondary structure of peptides and proteins in solution. mtoz-biolabs.commdpi.com The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and certain side chains. mtoz-biolabs.com

The far-UV region of the CD spectrum (typically 190–250 nm) is dominated by the amide bonds of the peptide backbone and provides characteristic signatures for different secondary structures like α-helices, β-sheets, and random coils. mtoz-biolabs.commdpi.com For example, α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm, while β-sheets have a characteristic negative band around 215-218 nm. mtoz-biolabs.com

UV-Visible Spectrophotometry for Aromatic Residue Analysis

UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of proteins and peptides, largely due to the absorption of UV light by aromatic amino acid residues. researchgate.net The aromatic side chains of tyrosine, tryptophan, and phenylalanine act as chromophores in the near-UV region (240-300 nm). researchgate.netnptel.ac.in

Tyrosine exhibits a characteristic absorption maximum around 275 nm, with a molar absorptivity (ε) of approximately 1400-1490 M⁻¹cm⁻¹. nptel.ac.iniosrjournals.org This absorption is often used, along with that of tryptophan (at ~280 nm), to determine the concentration of a peptide or protein solution using the Beer-Lambert law. researchgate.netnptel.ac.in The absorption spectrum of tyrosine is sensitive to its environment; a shift to a longer wavelength (red shift) is observed when the residue is moved from a polar solvent to a non-polar (hydrophobic) environment, such as the core of a folded protein. researchgate.net The position of the absorption bands also depends on pH. iosrjournals.org

While the absorption of aromatic residues dominates the near-UV spectrum, recent studies have shown that charged amino acids can also contribute significantly to UV-Vis absorption, even beyond 250 nm. nih.gov For accurate quantitative analysis, especially for peptides lacking tryptophan, second-derivative spectroscopy can be employed to resolve overlapping absorption features from different aromatic residues and to better monitor subtle spectral shifts. thermofisher.com

Data Tables

Table 1: Selected Analytical Data for Tyrosine and Analogues

| Technique | Compound/System | Key Parameter | Value | Reference |

|---|---|---|---|---|

| Neutron Diffraction | L-Tyrosine | Space Group | P2₁2₁2₁ | aip.org |

| Neutron Diffraction | L-Tyrosine | Unit Cell (a, b, c) | 6.913 Å, 21.118 Å, 5.832 Å | aip.org |

| DPV/SWV | α₃Y Protein (Y32) | Formal Potential (pH 8.4) | 918 ± 2 mV vs NHE | pnas.org |

| DPV/SWV | α₃Y Protein (Y32) | Formal Potential (pH 5.52) | 1,070 ± 1 mV vs NHE | pnas.org |

| FSCV | Tyrosine (1 mM) | Anodic Peak (Eₚ) | 681 mV vs Ag/AgCl | acs.org |

| DPV | Tyrosine | Oxidation Peak (modified electrode) | 0.595 V | biointerfaceresearch.com |

| CD Spectroscopy | α-helix | Characteristic Bands | ~222 nm (-), ~208 nm (-) | mtoz-biolabs.com |

| CD Spectroscopy | β-sheet | Characteristic Band | ~215 nm (-) | mtoz-biolabs.com |

| UV-Vis Spec. | Tyrosine | λₘₐₓ | ~275 nm | iosrjournals.org |

| UV-Vis Spec. | Tyrosine | Molar Absorptivity (ε) | ~1490 M⁻¹cm⁻¹ | nptel.ac.in |

Molecular Interactions and Recognition Mechanisms of H Tyr Tyr Tyr Ome

Non-Covalent Interactions in Tyrosine Tripeptides.reading.ac.uknih.gov

The structure and function of peptides like H-Tyr-Tyr-Tyr-OMe are dictated by a variety of non-covalent interactions. libretexts.orgacs.org These forces, while individually weak, collectively contribute to the peptide's conformational stability and its ability to interact with other molecules. The aromatic side chains of the tyrosine residues are particularly significant, participating in hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

Hydrogen Bonding Networks and Protonation States.reading.ac.uknih.gov

Hydrogen bonds are crucial for the structure and function of proteins and peptides. proteinstructures.comchemrxiv.org In tyrosine-containing peptides, the hydroxyl (-OH) group of the phenolic side chain can act as both a hydrogen bond donor and acceptor. proteinstructures.comchemrxiv.org This dual capability allows for the formation of extensive hydrogen-bonding networks. In the context of this compound, these networks can occur between the tyrosine side chains of different molecules, leading to self-assembly. reading.ac.uknih.gov

The protonation state of the N-terminal amino group and the C-terminal carboxylic acid (in the absence of the methyl ester) is dependent on the pH of the environment. At physiological pH, the N-terminus is typically protonated (NH3+), while a free C-terminus would be deprotonated (COO-). However, in this compound, the C-terminal carboxylic acid is esterified, which neutralizes its charge. The protonation state of the side chain hydroxyl groups can also be influenced by the local microenvironment.

Quantum-chemical studies on linear dityrosine (B1219331) (YY) dimers have shown that hydrogen bonding is a dominant stabilizing force. nih.gov The most stable configurations involve intermolecular hydrogen bonds between the carboxylic oxygen and the hydroxyl hydrogen of the tyrosine side chain. nih.gov These findings suggest that similar hydrogen bonding patterns are instrumental in the molecular organization of this compound.

Aromatic Pi-Pi Stacking Interactions.reading.ac.uknih.gov

The aromatic rings of the tyrosine residues in this compound are capable of engaging in π-π stacking interactions. reading.ac.uknih.gov These interactions occur when the electron-rich π-systems of two aromatic rings align, contributing to the stability of molecular assemblies. elifesciences.orgwikipedia.org The geometry of these interactions can vary, including parallel-displaced, T-shaped, and L-shaped orientations. nih.gov

Studies on various aromatic peptides have highlighted the importance of π-π stacking in both folding and intermolecular association. nih.govnih.govresearchgate.net In interleukins and TNF proteins, for instance, tyrosine residues significantly contribute to π-π interactions. nih.gov The hydroxyl group on the tyrosine ring can enhance π-stacking by withdrawing electron density from the ring, which in turn reduces electrostatic repulsion with another aromatic ring. nih.gov In the case of this compound, the close proximity of three tyrosine residues provides ample opportunity for both intramolecular and intermolecular π-π stacking, which can drive self-assembly and stabilize specific conformations.

| Interaction Type | Participating Groups | Significance in this compound |

| Hydrogen Bonding | Phenolic -OH, Backbone amides | Directs self-assembly and stabilizes secondary structures. reading.ac.uknih.gov |

| Pi-Pi Stacking | Aromatic rings of Tyrosine | Contributes to the stability of folded and aggregated states. reading.ac.uknih.govnih.gov |

| Hydrophobic Interactions | Aromatic side chains | Drives the sequestration of nonpolar groups away from aqueous environments. proteinstructures.com |

Hydrophobic Interactions in Peptide Binding and Self-Assembly.proteinstructures.com

The aromatic side chains of tyrosine are considered hydrophobic, and the hydrophobic effect plays a significant role in the behavior of this compound in aqueous environments. proteinstructures.comwikipedia.org Hydrophobic interactions drive the aggregation of nonpolar groups to minimize their contact with water, a process that is fundamental to protein folding and the formation of larger molecular assemblies. proteinstructures.com

In the context of this compound, the three tyrosine side chains create a significant hydrophobic surface area. This promotes both intramolecular folding to shield the hydrophobic residues from the solvent and intermolecular self-assembly into larger structures like nanofibers or hydrogels. oup.comacs.orgchemrxiv.org Studies on tyrosine-rich peptides have demonstrated their ability to self-assemble into various nanostructures, a process in which hydrophobic interactions are a key driving force. oup.com

Molecular Recognition by Biological Receptors and Enzymes.proteinstructures.comtrinity.edunih.govnih.gov

The ability of this compound to be recognized by biological macromolecules is a direct consequence of the non-covalent interactions discussed above. The specific arrangement of its functional groups allows it to bind to the complementary surfaces of receptors and enzyme active sites.

Binding Site Characterization through Competition Experiments.nih.gov

Competition binding assays are a powerful tool for characterizing the binding of a ligand to its receptor. nih.gov In these experiments, the ability of an unlabeled compound, such as this compound, to displace a labeled ligand from a receptor is measured. This provides information about the binding affinity and specificity of the unlabeled compound.

Influence of Aromatic Residues on Binding Affinity and Selectivity.proteinstructures.comtrinity.edu

The aromatic residues of peptides are frequently involved in critical binding interactions with biological receptors. trinity.edu The unique properties of the aromatic side chains of tyrosine, including their size, hydrophobicity, and capacity for hydrogen bonding and π-π stacking, enable them to form extensive and specific contacts within binding pockets. rsc.org

Research has shown that the presence and position of aromatic residues like tyrosine can significantly impact the binding affinity and selectivity of a peptide. aai.orgacs.org For instance, in the context of peptide binding to MHC class I molecules, aromatic residues at certain positions can serve as crucial anchors, while at other positions, they might decrease binding affinity. aai.org Similarly, studies on SARS-CoV-2 fusion peptides have underscored the essential role of aromatic residues like tyrosine and phenylalanine in membrane binding. rsc.orgrsc.org The substitution of tyrosine with other residues, even other aromatic ones, can lead to substantial changes in binding characteristics, highlighting the nuanced role of the hydroxyl group in mediating specific interactions. nih.gov

| Factor | Influence on Binding | Example from Research |

| Hydrogen Bonding | The hydroxyl group of tyrosine can form key hydrogen bonds with receptor residues, enhancing affinity. | The ability of tyrosine's hydroxyl group to act as an H-bond donor potentiates the binding ability of the phenolic ring. nih.gov |

| Pi-Pi Stacking | Aromatic stacking with receptor residues (e.g., Phe, Trp, His) can significantly contribute to binding energy. | π-π stacking interactions are observed between aromatic amino acids in various proteins, with interaction energies ranging from -3.0 to -4.0 kcal/mol. nih.govresearchgate.net |

| Hydrophobicity | The hydrophobic nature of the tyrosine side chain can drive binding into hydrophobic pockets of a receptor. | Aromatic residues are often recognized within deep binding pockets or at large hydrophobic surfaces of protein receptors. trinity.edu |

Interactions with Model Membrane Systems

The interaction of peptides with biological membranes is fundamental to many cellular processes. For short, aromatic-rich peptides like this compound, model membrane systems such as lipid bilayers provide a simplified environment to study the key physicochemical forces driving these interactions. The unique properties of the tyrosine side chain, which possesses both aromatic and polar characteristics, govern the peptide's behavior at the membrane-water interface.

Role of Interfacial Tyrosine Residues as Anchors

Aromatic amino acids, particularly tyrosine and tryptophan, are frequently found flanking the transmembrane domains of integral membrane proteins, where they are believed to function as "interfacial anchors." acs.orgnih.govnih.govscientia.global These residues help to stabilize the protein's position and orientation within the lipid bilayer. acs.orgnih.gov In a short peptide like this compound, the three consecutive tyrosine residues would collectively serve to anchor the molecule to the membrane interface.

The anchoring capability of tyrosine stems from the dual nature of its side chain:

Hydrogen Bonding: The hydroxyl group (-OH) on the phenolic ring can act as both a hydrogen bond donor and acceptor. scientia.globalelifesciences.org This allows it to form favorable hydrogen bonds with the phosphate (B84403) and carbonyl groups of the phospholipid headgroups and with structured water molecules present at the interface. nih.govnih.gov

Hydrophobic and Aromatic Interactions: The aromatic ring is hydrophobic and can have favorable van der Waals interactions with the lipid acyl chains. nih.gov It can also participate in cation-π interactions with the choline (B1196258) groups of phosphatidylcholine lipids.

Molecular dynamics simulations and experimental studies on model peptides have confirmed that these interactions effectively "lock" the peptide's position relative to the bilayer normal. nih.gov The preference of tyrosine for the interfacial region is so significant that it can influence the local organization of the membrane. acs.org Studies comparing tyrosine with other aromatic residues have found that its anchoring properties are distinct. While tryptophan is often considered a stronger anchor due to the properties of its indole (B1671886) group, tyrosine's ability to form hydrogen bonds provides a unique stabilizing contribution that phenylalanine, which lacks a hydroxyl group, cannot offer. nih.govnih.govnih.govscientia.global The presence of three consecutive tyrosine residues in this compound would likely create a strong, cooperative anchoring effect at the membrane surface.

Table 2: Interfacial Interactions of Tyrosine Residues in a Model Lipid Bilayer

| Interacting Part of Tyrosine | Interacting Part of Lipid/Interface | Type of Interaction | Significance for Anchoring |

| Phenolic Hydroxyl Group | Phospholipid Headgroup (Phosphate, Carbonyl) | Hydrogen Bonding nih.govnih.gov | Provides specific, directional interactions that fix the peptide's depth at the polar-apolar boundary. |

| Phenolic Hydroxyl Group | Interfacial Water Molecules | Hydrogen Bonding elifesciences.org | Contributes to the overall stability of the peptide at the hydrated interface. |

| Aromatic Ring | Lipid Acyl Chains (Upper region) | Hydrophobic / van der Waals nih.gov | Contributes to the energetic favorability of partitioning into the membrane environment. |

| Aromatic Ring (π-system) | Choline Headgroup (Quaternary Amine) | Cation-π Interaction | Offers an additional electrostatic contribution to binding and localization at the headgroup region. |

Structure Activity Relationship Sar Studies of H Tyr Tyr Tyr Ome and Analogues

Impact of Tyrosine Residue Modifications on Biological Activity

The phenolic side chain of tyrosine is a key functional group that can participate in various interactions and is susceptible to modification, which can significantly alter the peptide's biological profile. nih.gov Modifications can range from simple substitutions on the aromatic ring to complete replacement of the tyrosine residue.

The introduction of halogen atoms, such as iodine, onto the tyrosine ring can profoundly affect peptide behavior. For instance, iodination has been shown to increase the degree of aromatic residue-driven aggregation. This is attributed to enhanced intramolecular order through hydrogen and halogen bonding, as well as altered intermolecular organization due to steric and electrostatic effects. nih.gov Such changes in aggregation and structure can, in turn, impact the accessibility of the peptide to enzymes, potentially altering its cleavage kinetics and metabolic stability. nih.gov

Enzymatic modifications also play a crucial role. The enzyme tyrosinase can hydroxylate tyrosine residues to L-DOPA, a reaction that can be followed by methylation by catechol-O-methyltransferase (COMT). acs.org This enzymatic cascade offers a method for selective, regioselective modification that can introduce new functionalities and potentially alter receptor interactions or solubility. acs.org Furthermore, the inherent ability of the tyrosine side chain to act as both a proton and electron donor is fundamental to its role in many biological processes, and modifications that alter the pKa of the phenolic hydroxyl group can rationally tune the peptide's activity, as demonstrated in studies with unnatural tyrosine analogues in oxidase models. nih.gov

Selective chemical modifications targeting the tyrosine residue provide another avenue for altering function. For example, Mannich-type reactions can be used to attach various functional groups, like fluorophores or other peptides, directly to the tyrosine ring. rsc.org The chemoselectivity of these reactions is crucial, as modifications to other residues like lysine (B10760008) or tryptophan could lead to unintended biological consequences. nih.gov

| Modification Type | Example | Potential Impact on H-Tyr-Tyr-Tyr-OMe | Reference |

| Halogenation | Iodination of Tyrosine | Increased aggregation, altered enzymatic cleavage kinetics | nih.gov |

| Enzymatic | Hydroxylation (Tyrosinase) | Introduction of a catechol group, potential for further modification | acs.org |

| Unnatural Analogs | Halogenated Tyrosines | Altered pKa and reduction potential, tuning of chemical reactivity | nih.gov |

| Chemical Conjugation | Mannich-type reaction | Attachment of functional moieties (e.g., drugs, labels) | rsc.org |

Influence of Peptide Chain Length and Sequence Variations

The length of a peptide chain is a critical determinant of its biological activity. Studies on various peptide series have demonstrated that both antimicrobial and immunomodulatory activities are strongly correlated with the number of amino acid residues. nih.govnih.gov For this compound, altering the chain length by adding or removing tyrosine units would likely have a significant impact. For example, in the (RW)n series of antimicrobial peptides, increasing the chain length from n=1 to n=5 resulted in a substantial increase in antibacterial activity, but also an increase in hemolytic activity. nih.gov This suggests that an optimal chain length often exists to balance efficacy and selectivity.

Sequence variation, even while maintaining the same amino acid composition, can also dramatically affect function. The position of key residues is often paramount. In studies of antioxidant dipeptides, it was found that peptides with a tyrosine residue at the N-terminus exhibited stronger radical scavenging activity than those with tyrosine at the C-terminus. researchgate.net This highlights the importance of the terminal positions for activity. For this compound, a sequence variation like H-Tyr-X-Tyr-OMe, where X is another amino acid, would introduce changes in spacing and conformational freedom between the terminal tyrosine residues, likely altering its interaction with biological targets.

| Variation | Observation in Analogue Systems | Predicted Effect on this compound | Reference |

| Chain Elongation | (RW)n peptides: Longer chains show higher antibacterial and hemolytic activity. | Increasing the number of Tyr residues may enhance a particular activity but could also increase non-specific interactions. | nih.gov |

| Chain Shortening | Elongated p53 fragments showed different immunomodulatory profiles than shorter octapeptides. | A shorter H-Tyr-Tyr-OMe may exhibit a different or reduced activity profile. | nih.gov |

| Positional Isomerism | N-terminal Tyr dipeptides are stronger antioxidants than C-terminal Tyr dipeptides. | The relative importance of the three Tyr residues may not be equal; modifications at the N-terminus could have a greater impact on certain activities. | researchgate.net |

Stereochemical Considerations and Chiral Modifications

The three-dimensional structure of a peptide is intrinsically linked to the chirality of its constituent amino acids. Modifications to this stereochemistry, such as the inclusion of D-amino acids, can have profound effects on structure, stability, and biological function.

One of the most significant benefits of substituting L-amino acids with their D-enantiomers is the enhanced stability against proteolytic degradation. nih.govnih.gov Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are more resistant to cleavage, which can prolong their biological half-life. researchgate.net

| Stereochemical Modification | General Effect | Example from Literature | Reference |

| D-Amino Acid Substitution | Increased stability against proteases. | D-amino acid substituted antimicrobial peptides show enhanced stability against trypsin and chymotrypsin. | nih.govresearchgate.net |

| D-Amino Acid Substitution | Altered receptor binding affinity. | L- to D-substitution in an epitope peptide reduces T-cell receptor binding. | acs.org |

| Chiral Center Inversion | Different conformational preferences and biological selectivity. | H-Tyr-L-Tic-Phe-OH and H-Tyr-D-Tic-Phe-NH2 show different receptor selectivity due to distinct conformations. | nih.gov |

Role of C-Terminal Methyl Esterification on Peptide Function

The C-terminus of a peptide is typically a free carboxylic acid. The modification of this group, such as the methyl esterification in this compound, can significantly influence the peptide's properties. Esterification is a common strategy used in peptide chemistry to protect the carboxyl group during synthesis. mdpi.com

Conformational Flexibility and Restriction in this compound Analogues

The biological activity of a peptide is governed by the conformational ensemble it adopts in solution and, crucially, the specific conformation it assumes when binding to a receptor. Modifying a peptide to reduce its conformational flexibility can pre-organize it into a bioactive shape, which can lead to increased potency and selectivity.

Introducing sterically constrained amino acids is a common strategy to reduce flexibility. For example, replacing a residue with Tic, which has a rigid ring structure incorporated into its backbone, imposes significant conformational constraints on the peptide. nih.gov This restriction can stabilize specific turn structures that may be favorable for receptor binding.

Mechanistic Investigations of Biological Activities Mediated by Tyrosine Tripeptides

Enzyme Kinetics and Inhibition Mechanisms

Limited to no specific data was found for H-Tyr-Tyr-Tyr-OMe in the following areas:

Receptor Agonism and Antagonism Mechanisms

There is a significant lack of information regarding the interaction of this compound with specific receptors. Research on other tyrosine-containing peptides has shown that modifications can convert a peptide from an antagonist to an agonist, such as the iodination of the N-terminal tyrosine in the delta-opioid peptide antagonist TIPP. nih.gov However, no such studies have been performed on this compound. Similarly, while substitutions at the tyrosine residue in other peptides can influence receptor binding and function, this has not been explored for this compound. acs.org

Redox Chemistry and Radical Formation Mechanisms of Tyrosine Residues

The phenol (B47542) side chain of tyrosine is redox-active, making peptides containing this residue susceptible to oxidative processes. These reactions are central to various biological functions and pathological states and involve the formation of a transient tyrosyl radical.

The oxidation of tyrosine is a cornerstone of proton-coupled electron transfer (PCET) reactions in biological systems. nih.gov This process involves the concerted or sequential removal of an electron from the aromatic ring and a proton from the phenolic hydroxyl group. ustc.edu.cnpnas.org The exact mechanism—whether it is a sequential electron transfer followed by proton transfer (ET/PT) or a concerted event—is highly sensitive to the local environment, including pH and the presence of proton acceptors. ustc.edu.cnpnas.org

The one-electron oxidation of a tyrosine residue generates a tyrosyl radical (Tyr•), a highly reactive intermediate. frontiersin.org This can be initiated by various oxidants, including enzymatic systems (e.g., peroxidases with H₂O₂) or reactive species generated during oxidative stress. frontiersin.orgscielo.br The formation of the tyrosyl radical is the initial step that precedes further reactions such as dimerization or cross-linking with other amino acid residues. rsc.org

Once formed, the tyrosyl radical is an unstable species, and its subsequent reactivity is controlled by the surrounding protein or peptide environment. The radical can be stabilized through resonance, with spin density distributed across the phenoxy ring. scielo.br The ultimate fate of the radical includes recombination with another tyrosyl radical to form dimers or reaction with other molecules.

A primary fate of tyrosyl radicals is dimerization, leading to the formation of a covalent cross-link known as dityrosine (B1219331) (DiY). frontiersin.orgnih.gov The most common linkage is an ortho-ortho coupling between the phenolic rings of two tyrosine residues. frontiersin.org This process begins with the formation of two tyrosyl radicals, which then undergo diradical coupling to form the stable DiY product. frontiersin.org

The formation of dityrosine has been observed in peptides and proteins subjected to oxidative conditions. rsc.orgnih.gov Studies involving the irradiation of a Tyr-Gly-Gly tripeptide have confirmed the formation of dityrosine as a major oxidation product. nih.gov In mixtures of tyrosine and tryptophan, oxidation leads to a balance between the formation of dityrosine, ditryptophan, and Tyr-Trp cross-links, depending on the relative concentrations of the initial amino acids. rsc.org For a tripeptide like this compound, oxidative conditions would be expected to promote both intra- and intermolecular dityrosine formation, potentially leading to oligomerization of the peptide.

Table 3: Products and Intermediates of Tyrosine Oxidation

| Process | Reactant(s) | Key Intermediate(s) | Major Product(s) |

|---|---|---|---|

| One-Electron Oxidation | Tyrosine Residue | Tyrosyl Radical (Tyr•) | - |

| Radical Dimerization | 2 x Tyrosyl Radical | Diradical Species | Dityrosine (o,o'-linkage) |

| Cross-linking | Tyrosyl Radical + Tryptophanyl Radical | - | Tyr-Trp Cross-link |

This table summarizes the general pathways of tyrosine redox chemistry. pnas.orgfrontiersin.orgrsc.org

Antioxidant Mechanisms of Tyrosine-Containing Peptides

Tyrosine-containing peptides, including the tripeptide this compound, exhibit significant antioxidant properties through various mechanisms. The antioxidant capacity of these peptides is largely attributed to the phenolic group of the tyrosine residue, which can donate a hydrogen atom to scavenge free radicals, effectively neutralizing them. jst.go.jpsciopen.com This free radical scavenging ability makes them potent protectors against oxidative stress.

The antioxidant activity of tyrosine peptides is influenced by the amino acid composition and sequence. jst.go.jpsciopen.com Studies have shown that the presence of tyrosine at the C-terminus of a tripeptide is particularly favorable for high antioxidant activity. nih.gov The position of tyrosine within the peptide chain, as well as the surrounding amino acids, can impact its ability to act as an electron donor and scavenger of reactive oxygen species (ROS). sciopen.comnih.gov

Research has demonstrated that tyrosine-containing tripeptides are effective scavengers of various free radicals, including ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) derived radicals. jst.go.jp Interestingly, the tripeptide Tyr-Tyr-Tyr has been shown to offer higher protection against peroxyl radicals than free tyrosine, suggesting a synergistic effect between the residues, although not a simple additive one. mdpi.com This indicates that the peptide structure itself plays a role in the antioxidant mechanism. mdpi.com

Molecular docking studies have provided further insight into the interaction between tyrosine-containing peptides and free radicals. These studies suggest that hydrogen bonding and π-π stacking hydrophobic interactions are critical for the radical scavenging activity. nih.gov The aromatic ring of tyrosine is particularly important for these interactions. sciopen.comnih.gov

The table below summarizes the antioxidant activities of various tyrosine-containing peptides from different studies, highlighting the methods used for evaluation.

| Peptide/Compound | Antioxidant Assay | Key Findings | Reference |

| Tyr-containing tripeptides | ABTS and AAPH radical scavenging | Showed higher scavenging activities compared to His-containing tripeptides. | jst.go.jp |

| Tyr-Tyr-Tyr | Peroxyl radical scavenging (PYR assay) | Exhibited higher protection than free tyrosine, indicating a non-additive synergistic effect. | mdpi.com |

| Tripeptides with C-terminal Tyr | QSAR models, DPPH, TEAC, FRAP | C-terminal tyrosine was found to be critical for high antioxidant activity. | nih.govacs.org |

| Tuna-derived peptides (Tyr-containing) | DPPH, superoxide (B77818) anion scavenging | Tyr plays a crucial role in terminating lipid chain reactions and scavenging free radicals. | nih.gov |

Anti-inflammatory Pathways Modulated by Tyrosine Tripeptides

Tyrosine-containing tripeptides have been shown to modulate various anti-inflammatory pathways. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the regulation of key signaling pathways.

One of the primary pathways affected is the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. mdpi.comrsc.org Tyrosine-containing peptides can suppress the activation of NF-κB, thereby downregulating the production of these inflammatory cytokines. mdpi.comnih.gov

Another important target is the mitogen-activated protein kinase (MAPK) pathway. mdpi.com The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation. Peptides containing tyrosine can inhibit the phosphorylation of key proteins in the MAPK cascade, such as p38, leading to a reduction in the inflammatory response. mdpi.com

Furthermore, some tyrosine-containing peptides can inhibit the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS). rsc.org The anti-inflammatory activity of these peptides is often associated with the presence of hydrophobic and aromatic amino acids, with tyrosine being a key contributor. mdpi.comrsc.org

The table below presents findings on the anti-inflammatory effects of various peptides, some of which contain tyrosine or similar aromatic amino acids, and their impact on inflammatory mediators.

| Peptide/Compound | Cell/Animal Model | Key Anti-inflammatory Effects | Reference |

| Phe-Pro-Tyr (FPY) | RAW 264.7 macrophages | Inhibited NO, TNF-α, IL-6, and IL-1β production. | rsc.org |

| Plant-derived peptides | In vitro and in vivo models | Regulated NF-κB and MAPK pathways; inhibited TNF-α, IL-1, and IL-6. | mdpi.com |

| KdPT (MSH-related tripeptide) | Experimental colitis models | Attenuated inflammation and maintained intestinal barrier function. | nih.gov |

| C16 peptide | EAE model | Alleviated inflammatory responses, including microglial activation and leukocyte infiltration. | frontiersin.org |

Neuroprotective Mechanisms Involving Tyrosine Peptides

Tyrosine and peptides derived from it have demonstrated significant neuroprotective effects through multiple mechanisms. These mechanisms are crucial in combating the multifaceted nature of neurodegenerative diseases.

One key mechanism is the reduction of oxidative stress in neuronal cells. nih.govnih.gov By scavenging reactive oxygen species (ROS), tyrosine-containing peptides can protect neurons from oxidative damage, which is a common feature of neurodegenerative disorders. nih.gov

Another important aspect of their neuroprotective action is the modulation of inflammatory pathways within the central nervous system. frontiersin.orgnih.gov By inhibiting the production of pro-inflammatory cytokines and reducing microglial activation, these peptides can mitigate neuroinflammation, a critical factor in the progression of diseases like Alzheimer's and Parkinson's. frontiersin.orgnih.govresearchgate.net

Tyrosine peptides can also interfere with protein aggregation, a hallmark of many neurodegenerative diseases. For instance, they have been shown to reduce the formation of toxic protein aggregates associated with Fragile X-associated tremor/ataxia syndrome (FXTAS). acs.org

Furthermore, some tyrosine-containing peptides exert their neuroprotective effects by activating pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. frontiersin.orgnih.gov Activation of this pathway can prevent neuronal apoptosis (programmed cell death) and promote cell survival. frontiersin.orgnih.gov The interaction with specific receptors, like the Tie2 receptor, can also contribute to their neuroprotective properties. frontiersin.org

The following table summarizes research findings on the neuroprotective effects of various tyrosine-containing peptides and related compounds.

| Peptide/Compound | Model System | Neuroprotective Mechanism | Reference |

| Tyrosine tripeptides (3Y) | Drosophila model of FXTAS | Reduced toxic protein aggregates and improved degenerative phenotypes. | acs.org |

| Arginine-tryptophan-containing peptides (with Tyr substitution) | In vitro excitotoxicity and MCAO in rats | Highly neuroprotective, suggesting the importance of aromatic residues. | researchgate.net |

| Rubiscolin-6 analogs (Tyr-containing) | SH-SY5Y cells (6-OHDA model) | Attenuated ROS, mitochondrial dysfunction, and caspase-3 activity; activated PI3-K/AKT/mTOR pathway. | nih.gov |

| C16 peptide | EAE model | Activated Tie-2 and PI3K/Akt signaling pathways, reduced neuronal apoptosis and demyelination. | frontiersin.org |

Peptide Metabolic Stability and Enzymatic Degradation Profiles

The therapeutic potential of peptides, including this compound, is often limited by their metabolic instability and rapid degradation by proteases. The methoxy (B1213986) ester (-OMe) group at the C-terminus of this compound is a structural modification aimed at enhancing its metabolic stability by reducing its susceptibility to enzymatic cleavage.

The degradation of tyrosine-containing peptides can occur through several enzymatic pathways. Peptidases in the plasma and tissues can cleave the peptide bonds, leading to inactivation. The specific cleavage sites and the rate of degradation are dependent on the peptide's amino acid sequence and structure. rsc.orgnih.gov

Tyrosine residues themselves can be subject to modification and degradation. For example, tyrosinase can hydroxylate tyrosine to L-DOPA, which can then be further oxidized. acs.org Additionally, photosensitized oxidation can lead to the degradation of tyrosine residues, forming products like dityrosine. conicet.gov.arnih.gov

To improve metabolic stability, various strategies are employed in peptide drug design. These include the incorporation of unnatural amino acids, cyclization of the peptide backbone, and glycosylation. nih.govnih.gov For instance, creating a cyclic structure with a disulfide bond has been shown to significantly increase the half-life of a peptide in rat plasma to over 24 hours. nih.gov Similarly, glycosylation has been demonstrated to improve metabolic stability, with a significant percentage of the glycosylated peptide remaining intact after 24 hours of incubation in rat plasma. nih.gov

The table below provides examples of how structural modifications can impact the metabolic stability of peptides.

Computational and in Silico Modeling Approaches in H Tyr Tyr Tyr Ome Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of H-Tyr-Tyr-Tyr-OMe, docking simulations are crucial for identifying potential biological targets and elucidating the specific interactions that govern its binding affinity and selectivity.

The structure of this compound, a tripeptide composed of three tyrosine residues with a C-terminal methyl ester, suggests potential interactions with several classes of receptors. The N-terminal tyrosine is a well-established pharmacophore for opioid receptors, making the mu (µ), delta (δ), and kappa (κ) opioid receptors primary targets for docking studies. researchgate.netnih.govpnas.org Research on opioid peptides consistently highlights the importance of the N-terminal tyrosine's phenolic hydroxyl group and protonated amine for receptor recognition and activation. nih.govnih.govmdpi.com Docking this compound into the binding sites of these receptors can help predict its agonist or antagonist profile. For instance, simulations can reveal key hydrogen bonds, such as those between the peptide's tyrosine hydroxyl groups and receptor residues like Aspartate (Asp) and Histidine (His), as well as π-π stacking interactions between the aromatic rings of the peptide and the receptor. nih.govnih.gov

Another significant target for this peptide is tyrosinase, an enzyme involved in melanin (B1238610) synthesis. Various tyrosine- and phenylalanine-containing peptides have been shown to be effective tyrosinase inhibitors. researchgate.net Molecular docking can simulate the binding of this compound within the enzyme's active site, which contains copper ions, to predict its inhibitory potential. nih.govbohrium.commdpi.com Such simulations often use software like AutoDock Vina to calculate binding energies and visualize the most stable binding poses. bohrium.comtandfonline.com

The general workflow for these simulations involves preparing the 3D structures of both the ligand (this compound) and the receptor, defining a search space (or "grid box") around the receptor's active site, and then allowing the algorithm to explore various ligand conformations and orientations to find the one with the lowest binding energy. tandfonline.com

Table 1: Potential Molecular Docking Targets for this compound and Key Interacting Residues

| Potential Receptor Target | Receptor Class | Key Interacting Residues (from studies on analogues) | Potential Interaction Type |

|---|---|---|---|

| Mu Opioid Receptor (MOR) | GPCR | Asp147, Tyr148, His297 | Hydrogen Bond, π-π Stacking, Cation-π |

| Delta Opioid Receptor (DOR) | GPCR | Asp128, Tyr129, His278 | Hydrogen Bond, π-π Stacking |

| Kappa Opioid Receptor (KOR) | GPCR | Asp138, Tyr320, His291 | Hydrogen Bond, π-π Stacking nih.gov |

| Tyrosinase | Enzyme (Oxidoreductase) | His (coordinating Cu ions), Asn260, Glu256, Phe264 | Metal Coordination, Hydrogen Bond, Hydrophobic mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility and conformational changes of molecules over time. longdom.org For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape in a physiological environment, typically simulated using a water model. nih.gov

MD simulations can be applied to the peptide alone to explore its preferred shapes in solution. The three consecutive tyrosine residues allow for significant conformational flexibility, with interactions such as intramolecular hydrogen bonds and π-π stacking between the aromatic rings playing a major role in stabilizing certain conformations. nih.gov Conformational analysis of similar tripeptides has shown that they can adopt various folded or extended structures, and MD simulations can map the energy landscape associated with these shapes. longdom.orgpsu.edu

The setup for such simulations requires careful selection of parameters, including the force field (e.g., AMBER, GROMOS), which defines the potential energy of the system, and the water model (e.g., TIP3P, SPC/E). nih.govmdpi.complos.org

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Selection/Value | Purpose |

|---|---|---|

| Force Field | AMBER, GROMOS, CHARMM | Defines the physics-based equations and parameters to calculate forces between atoms. plos.org |

| Solvent Model | Explicit (e.g., TIP3P, SPC/E) | Simulates the aqueous physiological environment. nih.govmdpi.com |

| Simulation Time | 10 - 1000 nanoseconds (ns) | Determines the timescale over which molecular motions are observed. longdom.org |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Maintains realistic physiological conditions (e.g., 300 K, 1 bar). |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Ramachandran Plots | Quantifies structural stability, flexibility, and specific interactions. longdom.orgresearchgate.net |

Quantitative Structure-Activity/Affinity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For a peptide like this compound, QSAR studies would involve synthesizing and testing a series of analogues and then using statistical methods to build a model that predicts activity based on physicochemical properties, or "descriptors."